Octyl Gallate

Lipid Oxidation Food Preservation Peroxide Value

Octyl gallate is a lipophilic antioxidant (logP 3.66) that outperforms TBHQ in fish oil stabilization and uniquely inhibits S. choleraesuis (MBC 12.5 μg/mL). Its water insolubility prevents migration and discoloration in anhydrous lipids, making it the superior choice over propyl gallate for marine oils and dual-function antimicrobial protection.

Molecular Formula C15H22O5
Molecular Weight 282.33 g/mol
CAS No. 1034-01-1
Cat. No. B086378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctyl Gallate
CAS1034-01-1
Synonyms3,4,5-trihydroxybenzoic acid octyl ester
octyl gallate
octyl gallate dihydrate
Molecular FormulaC15H22O5
Molecular Weight282.33 g/mol
Structural Identifiers
SMILESCCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O
InChIInChI=1S/C15H22O5/c1-2-3-4-5-6-7-8-20-15(19)11-9-12(16)14(18)13(17)10-11/h9-10,16-18H,2-8H2,1H3
InChIKeyNRPKURNSADTHLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 25 g / 50 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water, freely soluble in ethanol, ether and propane-1,2-diol
0.036 mg/mL at 20 °C

Structure & Identifiers


Interactive Chemical Structure Model





Octyl Gallate (E311) Technical Datasheet: Antioxidant, Preservative, and Research-Grade Specifications for Industrial Procurement


Octyl gallate (OG; CAS 1034-01-1), the n-octyl ester of 3,4,5-trihydroxybenzoic acid, is a synthetic phenolic antioxidant and preservative widely utilized in food, cosmetic, and pharmaceutical formulations. It is a white to creamy-white crystalline powder with a melting point of 99–102°C, practically insoluble in water but readily soluble in ethanol, ether, and lipid phases [1]. OG functions primarily by scavenging free radicals and chelating pro-oxidant metal ions to inhibit lipid peroxidation, thereby extending the shelf-life of unsaturated fatty acids and oils [2]. In the United States, it is approved as a food additive under 21 CFR §166.110 for use in margarine; however, it was delisted as a food additive (E311) by the European Commission in 2018 due to insufficient toxicological data for a full safety re-evaluation, a regulatory action not applied to its close analog propyl gallate (E310) [3].

Octyl Gallate vs. Alkyl Gallate Analogs: Why Alkyl Chain Length Dictates Function and Prevents Simple Substitution


Although octyl gallate belongs to the homologous series of alkyl gallate esters (e.g., methyl, propyl, butyl, dodecyl gallates), its functional performance is not interchangeable with shorter- or longer-chain analogs. The length of the alkyl moiety dictates a non-linear relationship between molecular structure and antioxidant efficacy—a phenomenon known as the 'cut-off effect' [1]. As alkyl chain length increases from C1 to C8, lipophilicity rises (LogP = 3.66 for OG), enhancing partitioning into lipid phases and the critical interfacial region of emulsions where oxidation initiates. This drives a marked increase in antioxidant efficiency up to OG, after which further chain elongation (e.g., dodecyl gallate) leads to a decline in activity due to excessive hydrophobicity and suboptimal interfacial distribution [2]. Consequently, propyl gallate (C3) cannot match the lipid-phase protection of OG in high-fat systems, while dodecyl gallate (C12) may be less effective in complex emulsions. Furthermore, these alkyl chain differences produce divergent biological effects on microbial quorum sensing and biofilm formation, rendering simple substitution scientifically unsound [3].

Quantitative Differentiation Guide: Octyl Gallate vs. In-Class and Cross-Class Antioxidants


Bulk Oil Antioxidant Performance: Octyl Gallate Matches Propyl Gallate in Limiting Peroxide Formation

In a direct head-to-head comparison assessing the autoxidation of linoleic acid at 50°C over 8 days, octyl gallate and propyl gallate demonstrated comparable efficacy in suppressing peroxide value (POV) accumulation. Octyl gallate maintained POV between 0.01 and 10.34 meq/kg, while propyl gallate maintained POV between 0.33 and 10.18 meq/kg over the same period. In contrast, dodecyl gallate and TBHQ allowed higher POV accumulation, ranging from 0.67 to 11.01 meq/kg and 1.00 to 11.01 meq/kg, respectively [1].

Lipid Oxidation Food Preservation Peroxide Value

Emulsion Antioxidant Efficiency: Octyl Gallate Outperforms All Other Gallates in Fish Oil-in-Water Systems

In a systematic study of intact fish oil-in-water emulsions, the antioxidant efficiency of alkyl gallates increased with alkyl chain length (hydrophobicity) up to a maximum at octyl gallate, after which efficiency declined. Octyl gallate provided approximately 3-fold higher antioxidant protection compared to gallic acid, and outperformed both shorter-chain (propyl, butyl) and longer-chain (lauryl) analogs. This efficiency peak correlates with the optimal accumulation of OG at the oil-water interface, where its interfacial concentration was 20–100 times greater than the stoichiometric concentration added to the emulsion [1]. A follow-up study on spray-dried emulsions corroborated this finding, stating that 'for both the surface and encapsulated fat, octyl gallate seems to be most effective' compared to all other alkyl chain lengths tested (C0–C16) [2].

Emulsion Science Omega-3 Stabilization Interfacial Phenomena

Thermal Stability and Solubility: Octyl Gallate's LogP Advantage Over Propyl Gallate

Octyl gallate exhibits significantly higher lipophilicity and thermal stability compared to its shorter-chain analog, propyl gallate. The measured octanol-water partition coefficient (LogP) for OG is 3.66, reflecting its strong partitioning into lipid phases, whereas propyl gallate (C3) is fairly water-soluble and tends to partition into any aqueous phase present [1]. This physicochemical distinction has practical consequences: OG remains stable at higher processing temperatures and is more lipid-soluble, while PG is prone to complexation with iron salts, resulting in undesirable bluish-black discoloration in certain food matrices [2]. Quantitative water solubility data confirm that OG is practically insoluble, whereas PG exhibits measurable aqueous solubility [3].

Food Processing Lipid Solubility Thermal Degradation

Quorum Sensing and Biofilm Modulation: Divergent Biological Effects vs. Propyl Gallate

Unlike propyl gallate, which broadly inhibits quorum sensing (QS) and biofilm formation in Pseudomonas aeruginosa, octyl gallate exhibits a unique, selective effect. In a direct comparative study, propyl gallate (PG) inhibited biofilm formation and reduced production of virulence factors elastase, pyocyanin, and rhamnolipid by antagonizing both LasR and RhlR QS receptors, demonstrating the most potent overall QS-inhibitory activity among alkyl gallates tested. In contrast, octyl gallate (OG) inhibited rhamnolipid and pyocyanin production but paradoxically stimulated elastase production and biofilm formation through activation of the LasR receptor while inhibiting PqsR [1]. This differential receptor-level activity means OG cannot be substituted for PG in applications where broad-spectrum QS inhibition is the primary objective; OG's specific profile may be advantageous or disadvantageous depending on the target microbial community.

Antimicrobial Preservatives Quorum Sensing Pseudomonas aeruginosa

Regulatory Status Divergence: Octyl Gallate (E311) vs. Propyl Gallate (E310) in the European Union

A critical regulatory divergence exists between octyl gallate and propyl gallate within the European Union. As of October 4, 2018, the European Commission removed octyl gallate (E311) and dodecyl gallate (E312) from the list of approved EU food additives via Commission Regulation (EU) 2018/1481, citing insufficient toxicological data to establish an acceptable daily intake (ADI) or apply a margin of safety approach with confidence. In contrast, propyl gallate (E310) remains approved for use in a wide range of food categories under Annex II of Regulation (EC) No 1333/2008 [1]. The EFSA Panel's 2015 re-evaluation concluded that the available metabolism and toxicity data were inadequate to support read-across from propyl gallate to octyl gallate for systemic toxicity, preventing a definitive safety conclusion for OG [2]. In the United States, both compounds remain approved as food antioxidants under 21 CFR [3].

Regulatory Compliance Food Additive Market Access

Octyl Gallate Procurement Guide: Optimal Application Scenarios Based on Comparative Performance Data


Stabilization of Omega-3 Rich Oil-in-Water Emulsions (e.g., Infant Formula, Nutritional Beverages, Cosmetic Creams)

For formulating fish oil, algal oil, or other polyunsaturated fatty acid (PUFA)-rich emulsions, octyl gallate is the optimal alkyl gallate antioxidant based on direct comparative emulsion data. Studies in intact fish oil-in-water emulsions demonstrate that OG achieves the highest antioxidant efficiency among all gallate esters (C0–C12), providing approximately 3-fold greater protection than gallic acid and outperforming both propyl and lauryl gallates [1]. This peak performance is attributed to OG's optimal accumulation at the oil-water interface—20–100 times higher than its bulk concentration—where lipid oxidation initiates. In spray-dried emulsion systems (e.g., infant formula powders), OG was identified as the most effective antioxidant for both surface and encapsulated fat protection across all alkyl chain lengths tested [2]. For formulators seeking maximum oxidative stability in emulsified PUFA products, OG offers quantifiable performance advantages over other gallates.

High-Temperature Lipid Stabilization (e.g., Frying Oils, Baked Goods, Margarine)

Octyl gallate's enhanced thermal stability and lipophilicity relative to propyl gallate make it the preferred choice for applications involving high-temperature processing or extended exposure to heat. OG remains stable at elevated temperatures and is highly lipid-soluble, whereas PG degrades more readily and tends to partition into aqueous phases [1]. In a classic study of lard substrates by the active oxygen method, octyl gallate and higher alkyl gallates demonstrated 'much superior' protective action in baked piecrust compared to both gallic acid and propyl gallate [2]. Additionally, OG does not complex with iron salts to produce the bluish-black discoloration characteristic of PG, a critical advantage for iron-fortified products or those processed in ferrous equipment. For formulators of frying oils, margarine, or baked goods requiring robust thermal stability without discoloration, OG provides clear functional differentiation from PG.

Non-Food Antimicrobial and Preservative Research (Cosmetics, Pharmaceuticals, Industrial Biocides)

Octyl gallate's unique quorum sensing (QS) modulation profile positions it as a research tool and preservative candidate in non-food applications, particularly where selective rather than broad-spectrum microbial inhibition is desired. Unlike propyl gallate, which broadly inhibits Pseudomonas aeruginosa QS systems (LasR and RhlR) to suppress biofilm and multiple virulence factors, octyl gallate exhibits receptor-specific activity: it activates LasR while inhibiting PqsR, resulting in inhibition of rhamnolipid and pyocyanin but stimulation of elastase and biofilm formation [1]. This differential activity may be exploited for mechanistic studies of QS pathways or for applications targeting specific virulence factor suppression without complete biofilm eradication. A patent (KR102024947B1) further claims OG in cosmetic, quasi-drug, and antimicrobial compositions for synergistic antimicrobial effects [2]. For researchers and formulators working outside the EU food regulatory sphere, OG offers a distinct biological activity profile not replicable by other gallates.

U.S. Food Market Formulations Requiring E311-Type Antioxidant Performance

For food products manufactured for the United States market, octyl gallate remains a legally permitted antioxidant under 21 CFR §166.110 for margarine and related fat-based products [1]. Its combination of high lipid solubility, thermal stability, and superior emulsion performance provides functional advantages over propyl gallate in these applications. However, procurement specialists must note the critical regulatory divergence: OG is prohibited as a food additive in the European Union as of 2018 [2]. Therefore, OG is a viable and potentially performance-advantaged option exclusively for U.S. domestic food production or export to non-EU markets that accept its use. Formulators serving both U.S. and EU markets must maintain separate SKUs or reformulate with E310 (propyl gallate) for EU-bound products.

Technical Documentation Hub

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